Cas no 1038334-93-8 (4-amino-4-(3,4-dimethylphenyl)butanoic acid)

4-amino-4-(3,4-dimethylphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-amino-4-(3,4-dimethylphenyl)butanoic acid
- EN300-1866039
- 1038334-93-8
-
- インチ: 1S/C12H17NO2/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7,11H,5-6,13H2,1-2H3,(H,14,15)
- InChIKey: ZDSVUNQPOREOOD-UHFFFAOYSA-N
- SMILES: OC(CCC(C1C=CC(C)=C(C)C=1)N)=O
計算された属性
- 精确分子量: 207.125928785g/mol
- 同位素质量: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- XLogP3: -0.9
4-amino-4-(3,4-dimethylphenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866039-0.1g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1866039-5.0g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1866039-10.0g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1866039-5g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1866039-0.25g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1866039-0.05g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1866039-0.5g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1866039-2.5g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1866039-1g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1866039-10g |
4-amino-4-(3,4-dimethylphenyl)butanoic acid |
1038334-93-8 | 10g |
$2393.0 | 2023-09-18 |
4-amino-4-(3,4-dimethylphenyl)butanoic acid 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
4-amino-4-(3,4-dimethylphenyl)butanoic acidに関する追加情報
Introduction to 4-amino-4-(3,4-dimethylphenyl)butanoic acid (CAS No. 1038334-93-8)
4-amino-4-(3,4-dimethylphenyl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1038334-93-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound, featuring a unique structural motif comprising an amino group, a butanoic acid moiety, and a 3,4-dimethylphenyl substituent, exhibits promising properties that make it a valuable candidate for various applications in drug discovery and molecular biology.
The molecular structure of 4-amino-4-(3,4-dimethylphenyl)butanoic acid consists of a linear aliphatic chain terminated by an amino group (-NH₂), a carboxylic acid group (-COOH), and an aromatic ring with two methyl substituents at the 3rd and 4th positions. This configuration imparts distinct physicochemical properties, including solubility characteristics and reactivity patterns, which are critical for its utility in synthetic chemistry and biological assays.
In recent years, the pharmaceutical industry has shown increasing interest in compounds that incorporate aromatic rings with methyl substitutions due to their potential to enhance binding affinity and metabolic stability. The presence of the 3,4-dimethylphenyl group in 4-amino-4-(3,4-dimethylphenyl)butanoic acid suggests that it may interact favorably with biological targets such as enzymes and receptors, making it a compelling scaffold for medicinal chemistry investigations.
One of the most notable applications of 4-amino-4-(3,4-dimethylphenyl)butanoic acid is in the development of enzyme inhibitors. The compound's ability to mimic natural substrates or modulate enzyme active sites has been explored in several research studies. For instance, its structural features have been leveraged to design inhibitors targeting proteases and kinases, which are key enzymes involved in various disease pathways. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain therapeutic targets, highlighting its potential as a lead compound in drug development pipelines.
Furthermore, the amino and carboxylic acid functionalities in 4-amino-4-(3,4-dimethylphenyl)butanoic acid provide multiple points for chemical modification. This flexibility allows researchers to synthesize analogs with tailored properties by introducing different substituents or altering the core structure. Such modifications can enhance pharmacokinetic profiles, improve bioavailability, or expand the spectrum of biological activity. The compound's versatility has made it a popular choice for medicinal chemists seeking novel scaffolds for structure-based drug design.
The synthesis of 4-amino-4-(3,4-dimethylphenyl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research applications.
Recent research has also explored the role of 4-amino-4-(3,4-dimethylphenyl)butanoic acid in biochemical pathways and its potential therapeutic implications. Studies suggest that this compound may influence metabolic processes or act as a precursor for bioactive molecules. Its interactions with cellular components have been investigated in vitro, revealing insights into its mechanism of action and potential side effects. These findings contribute to a deeper understanding of how such compounds can be integrated into therapeutic strategies.
The growing body of evidence supporting the utility of 4-amino-4-(3,4-dimethylphenyl)butanoic acid has prompted further exploration in clinical settings. While no human trials have been conducted as of now, preclinical studies indicate promising results that warrant further investigation. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the development of novel drugs based on this compound or its derivatives.
In conclusion, 1038334-93-8 is a structurally unique and biologically relevant compound with significant potential in pharmaceutical research. Its combination of an amino group、a carboxylic acid group、and a 3、dimethylphenyl aromatic ring makes it a versatile tool for drug discovery。Ongoing studies continue to uncover new applications and mechanisms,reinforcing its importance as a valuable asset in the quest for innovative therapeutic solutions。
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